PHOSPHORODITHIOIC ACID,O,O-DIETHYL S-[(2-PYRIMIDINYLTHIO)METHYL] ESTER (7CI,8CI)
Overview
Description
PHOSPHORODITHIOIC ACID,O,O-DIETHYL S-[(2-PYRIMIDINYLTHIO)METHYL] ESTER (7CI,8CI) is a chemical compound with the molecular formula C9H21O2PS3. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a phosphorodithioic acid core with diethyl and pyrimidinylthio groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PHOSPHORODITHIOIC ACID,O,O-DIETHYL S-[(2-PYRIMIDINYLTHIO)METHYL] ESTER typically involves the reaction of phosphorodithioic acid with diethyl and pyrimidinylthio reagents under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in the synthesis include dichloromethane and toluene.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures the consistent production of high-quality PHOSPHORODITHIOIC ACID,O,O-DIETHYL S-[(2-PYRIMIDINYLTHIO)METHYL] ESTER.
Chemical Reactions Analysis
Types of Reactions
PHOSPHORODITHIOIC ACID,O,O-DIETHYL S-[(2-PYRIMIDINYLTHIO)METHYL] ESTER undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into thiols and phosphorothioates.
Substitution: Nucleophilic substitution reactions can replace the diethyl or pyrimidinylthio groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and phosphorothioates. These products have various applications in different fields, including pharmaceuticals and agrochemicals.
Scientific Research Applications
PHOSPHORODITHIOIC ACID,O,O-DIETHYL S-[(2-PYRIMIDINYLTHIO)METHYL] ESTER has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of agrochemicals, lubricants, and other industrial products.
Mechanism of Action
The mechanism of action of PHOSPHORODITHIOIC ACID,O,O-DIETHYL S-[(2-PYRIMIDINYLTHIO)METHYL] ESTER involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and disrupt cellular processes, leading to its biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with proteins involved in cell signaling and metabolism.
Comparison with Similar Compounds
Similar Compounds
PHOSPHORODITHIOIC ACID, O,O-DIETHYL ESTER: This compound has a similar structure but lacks the pyrimidinylthio group.
PHOSPHORODITHIOIC ACID, O,O,S-TRIMETHYL ESTER: Another similar compound with different alkyl groups.
Uniqueness
PHOSPHORODITHIOIC ACID,O,O-DIETHYL S-[(2-PYRIMIDINYLTHIO)METHYL] ESTER is unique due to the presence of the pyrimidinylthio group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-[(2-bromophenyl)methylsulfanyl]-N-[(E)-(4-methoxy-3-nitrophenyl)methylideneamino]acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrN3O4S/c1-25-16-7-6-12(8-15(16)21(23)24)9-19-20-17(22)11-26-10-13-4-2-3-5-14(13)18/h2-9H,10-11H2,1H3,(H,20,22)/b19-9+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWLIKFIFSCPAJZ-DJKKODMXSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NNC(=O)CSCC2=CC=CC=C2Br)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/NC(=O)CSCC2=CC=CC=C2Br)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrN3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70416492 | |
Record name | AC1NSIFA | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70416492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
438.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5543-40-8 | |
Record name | AC1NSIFA | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70416492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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